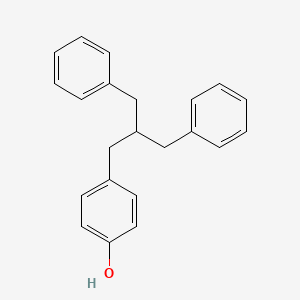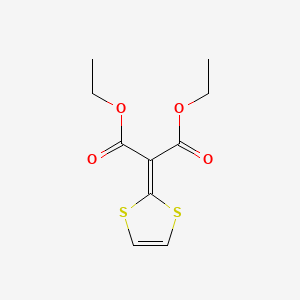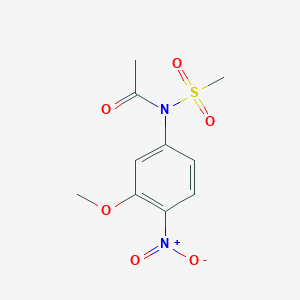
4-(2-Benzyl-3-phenylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzyl-3-phenylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a complex structure with multiple aromatic rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyl-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For example, the reaction of 4-chloromethylbenzene with a nucleophile under high temperature can yield the desired phenol . Another method involves the treatment of benzenesulphonic acid with molten sodium hydroxide at high temperatures, followed by acidification to produce phenol .
Industrial Production Methods
Industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to produce phenol and acetone.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Benzyl-3-phenylpropyl)phenol undergoes various types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
Applications De Recherche Scientifique
4-(2-Benzyl-3-phenylpropyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Benzyl-3-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the donation of hydrogen atoms or electrons, which can neutralize free radicals and prevent oxidative damage . This antioxidant activity is crucial in protecting cells from oxidative stress and related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Contains a hydroxyl group attached to a benzyl group, similar to the structure of 4-(2-Benzyl-3-phenylpropyl)phenol.
Hydroquinone: A phenol with two hydroxyl groups in para positions on the benzene ring.
Uniqueness
This compound is unique due to its complex structure with multiple aromatic rings and specific substitution patterns.
Propriétés
Numéro CAS |
61022-46-6 |
|---|---|
Formule moléculaire |
C22H22O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-(2-benzyl-3-phenylpropyl)phenol |
InChI |
InChI=1S/C22H22O/c23-22-13-11-20(12-14-22)17-21(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,21,23H,15-17H2 |
Clé InChI |
ZHOYZJRDPYBVFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)
![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


silane](/img/structure/B14602417.png)




![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
